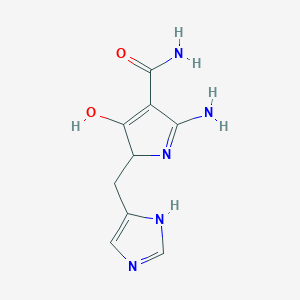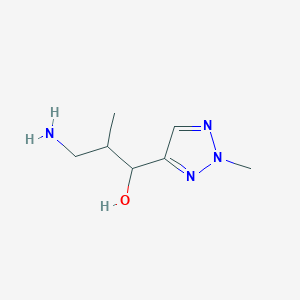
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole: is a chemical compound with the following structure:
Structure: C11H12BrN3
It consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) substituted with a 3-bromophenyl group and an isopropyl group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Méthodes De Préparation
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.
Reduction: Reduction of the triazole ring can occur, yielding different products.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.
Common Reagents: Reagents like , , and are often employed.
Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.
Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.
Agrochemicals: Some triazole derivatives exhibit pesticidal properties.
Mécanisme D'action
The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other triazole derivatives, such as , , and , share structural similarities.
Uniqueness: The combination of the 3-bromophenyl and isopropyl groups distinguishes this compound from related triazoles.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C11H12BrN3 |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
DTPLAIMZGHBXNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


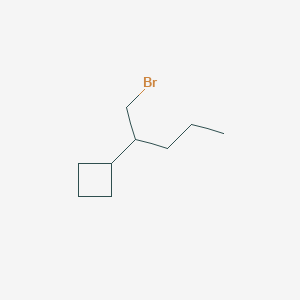

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
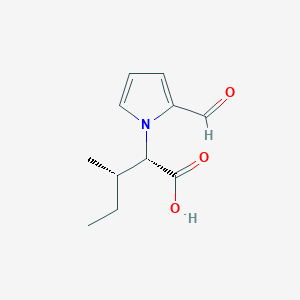
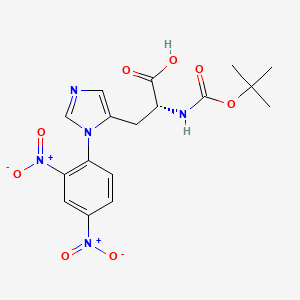
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)

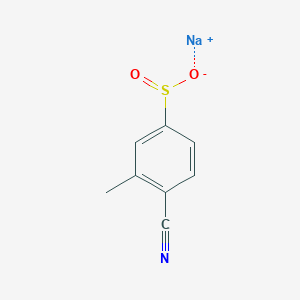
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)


